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molecular formula C6H4BrCl B044181 1-Bromo-3-chlorobenzene CAS No. 108-37-2

1-Bromo-3-chlorobenzene

Cat. No. B044181
M. Wt: 191.45 g/mol
InChI Key: JRGGUPZKKTVKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440974B2

Procedure details

A flask containing (1,5-cyclooctadiene)(methoxy)-iridium(I) dimer (84 mg, 0.13 mmol), 4,4′-di-tert butyl-2-2′-dipyridyl (69 mg, 0.26 mmol) and bis(pinacolato)diboron (1.29 g, 5.11 mmol) was purged with Ar, then hexanes (26 mL) and 1-bromo-3-chlorobenzene (1 mL, 8.51 mmol) were added sequentially. The solution was stirred at RT for 18 h. The reaction mixture was concentrated in vacuo, re-dissolved in acetone (26 mL), then oxone (5.23 g, 8.51 mmol) in water (26 mL) added [Caution: exotherm observed]. After 10 min, the reaction mixture was diluted with DCM. The layers separated, and the aqueous layer extracted with DCM. The combined organics were washed with brine, dried and concentrated in vacuo to give the title compound (1.43 g, 81%). LCMS (Method 3): Rt 3.74 min, m/z 205, 207 [M-H+].
Name
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.29 g
Type
reactant
Reaction Step Four
Quantity
84 mg
Type
catalyst
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:2]1.[Br:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[CH:21]=1.OOS([O-])=O.[K+]>O.C(Cl)Cl.C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]>[Br:19][C:20]1[CH:25]=[C:24]([OH:2])[CH:23]=[C:22]([Cl:26])[CH:21]=1 |f:2.3,6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
26 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)Cl
Name
hexanes
Quantity
26 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.29 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
84 mg
Type
catalyst
Smiles
C[OH2+].C[OH2+].C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with Ar
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in acetone (26 mL)
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM
WASH
Type
WASH
Details
The combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 134.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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